N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure features a pyrazole ring linked to an indazole moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the pyrazole and indazole rings in N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N6O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C24H22N6O/c1-15-21(16(2)30(29-15)18-9-4-3-5-10-18)14-25-28-24(31)23-20-13-12-17-8-6-7-11-19(17)22(20)26-27-23/h3-11,14H,12-13H2,1-2H3,(H,26,27)(H,28,31)/b25-14+ |
InChI Key |
IFYKWZHZDHIOJY-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=C4CCC5=CC=CC=C5C4=NN3 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=C4CCC5=CC=CC=C5C4=NN3 |
Origin of Product |
United States |
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